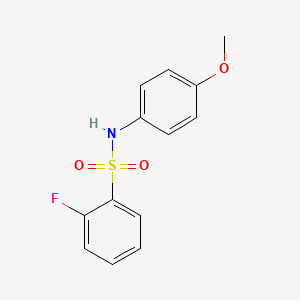

2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, 2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide has been found to have a different mechanism of action and is being investigated for its potential in treating various diseases.

科学的研究の応用

Synthesis and Biological Activity

- A study by Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities on tumor and non-tumor cell lines, as well as inhibitory effects on carbonic anhydrase isoenzymes. Although not directly mentioning 2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide, this research highlights the relevance of methoxyphenyl sulfonamide derivatives in developing potential therapeutic agents (Kucukoglu et al., 2016).

Material Science Applications

- Kim, Robertson, and Guiver (2008) explored the synthesis of poly(arylene ether sulfone)s containing methoxy groups for potential use as polyelectrolyte membrane materials in fuel cell applications. This study indicates the importance of methoxyphenyl sulfonamide derivatives in enhancing the properties of materials for energy conversion technologies (Kim, Robertson, & Guiver, 2008).

Pharmacological Research

- Repaglinide, a hypoglycemic agent, and its structure-activity relationships were investigated by Grell et al. (1998), where the role of sulfonamide derivatives in medical applications was emphasized, particularly in diabetes management. This underscores the versatility of sulfonamide compounds in drug development (Grell et al., 1998).

Environmental and Chemical Sensing

- Wang et al. (2012) developed a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols, utilizing sulfonamide derivatives. This research highlights the application of such compounds in environmental monitoring and the detection of toxic substances (Wang et al., 2012).

作用機序

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate .

Mode of Action

Based on the general mechanism of sulfonamides, it can be inferred that this compound might inhibit the enzyme dihydropteroate synthetase, thereby disrupting the production of folate and inhibiting bacterial dna growth and cell division .

Biochemical Pathways

Sulfonamides typically affect the folate synthesis pathway in bacteria, leading to inhibition of bacterial growth and replication .

Result of Action

Based on the general action of sulfonamides, it can be inferred that this compound might lead to the inhibition of bacterial growth and replication by disrupting folate synthesis .

特性

IUPAC Name |

2-fluoro-N-(4-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3S/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEKUBZGNPEXBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenyl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide](/img/structure/B2864961.png)

![(2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine](/img/structure/B2864963.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2864964.png)

![3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2864966.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2864973.png)

![N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B2864975.png)